Ferrocene, carboxy-(9CI)
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Overview
Description
Synthesis Analysis
The synthesis of ferrocene derivatives, including carboxy-functionalized ferrocenes, often involves Friedel–Crafts acylation, a reaction where acyl chlorides generated in situ react with ferrocene in the presence of a Lewis acid catalyst. This method has been used to produce a variety of (2-alkylthiobenzoyl)ferrocenes, showcasing the versatility of acylation reactions in modifying the ferrocene core to introduce carboxylic acid functionalities and other substituents (Ratković et al., 2010).
Molecular Structure Analysis
The molecular structures of ferrocene derivatives are characterized by X-ray crystallography, revealing intricate details about their geometric arrangements and intramolecular interactions. For instance, studies have shown that certain ferrocene compounds exhibit coplanar arrangements of the ferrocene and carboxy moieties, facilitated by intramolecular C–H…O interactions (Ratković et al., 2010). These structural analyses are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions and Properties
Ferrocene derivatives undergo a wide range of chemical reactions, including electrochemical reactions, that are influenced by their unique structural features. For example, cyclic voltammetry studies on ferrocene-containing dendrimers have demonstrated their ability to act as innovative recognition materials for specific aromatic hydrocarbons, highlighting the role of ferrocene's redox properties in sensing applications (Kasprzak et al., 2021).
Scientific Research Applications
Non-Interlocked Molecular Machines
Ferrocene is widely recognized for its chemical robustness and reversible redox properties, which make it an integral component in the development of non-interlocked synthetic molecular machines. Its ability to function as a "molecular ball bearing" has been exploited in a variety of applications in catalysis, biology, and material sciences. The incorporation of ferrocene into complex molecular systems enhances their functionality and application potential in these areas (Scottwell & Crowley, 2016).
Cancer Research
In medicinal applications, ferrocene-based compounds have shown promise, particularly in cancer research. Some ferrocenyl derivatives exhibit significant anticancer activity, highlighting the potential of ferrocene in the development of novel therapeutic agents (Ornelas, 2011).
Enhancing Bioactivity of Organic Scaffolds
The incorporation of ferrocene into organic compounds and natural products has been shown to significantly influence their molecular and biological properties. This has led to the design of safer and more promising ferrocene-based drugs with enhanced anticancer, antimalarial, and antimicrobial properties, showcasing the critical role of ferrocene modifications in medicinal chemistry (Sharma & Kumar, 2021).
Modulating Biological Potential of Organic Scaffolds
The success of ferrocene in medicinal organometallic chemistry, demonstrated by compounds like ferroquine and ferrocifen, has spurred interest in linking ferrocene to organic frameworks. This approach has resulted in frameworks with improved biological potential, owing to ferrocene's stability, low toxicity, and reversible redox properties. Ferrocene modification not only changes the solubility and hydro-/lipophilicity of organic molecules but also enhances their bioactive properties, particularly in anti-cancer activities (Singh et al., 2019).
Electrochemical Applications
Ferrocene and its derivatives have been utilized in various electrochemical applications, including surface attachment chemistry via carbodiimide coupling. This application demonstrates the ability of ferrocene to function as an electroactive indicator, enabling the determination of optimal conditions for surface attachment and providing a method for investigating novel carboxylated surfaces. Such electrochemical properties of ferrocene are instrumental in biosensing and other analytical applications (Booth et al., 2015).
Safety And Hazards
Future Directions
Ferrocene-based electrocatalysts are widely employed in various energy-related systems, molecular machines, and agricultural, biological, medicinal, and sensing applications. This highlights the importance of ferrocene-based electrocatalysts, with emphasis on their properties, synthesis strategies for obtaining different ferrocene-based compounds, and their electrochemical applications .
properties
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-3,5H,(H,7,8);1-3H,4H2;/q2*-1;+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVLTNLCEUMARW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1=CC([C-]=C1)C(=O)O.[Fe+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FeO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) | |
CAS RN |
1271-42-7 |
Source
|
Record name | Ferrocenecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001271427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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